molecular formula C8H17ClO2S B14731347 2-Chloro-1-(methanesulfonyl)heptane CAS No. 5799-69-9

2-Chloro-1-(methanesulfonyl)heptane

Cat. No.: B14731347
CAS No.: 5799-69-9
M. Wt: 212.74 g/mol
InChI Key: XSJWBYPOHMYTFV-UHFFFAOYSA-N
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Description

2-Chloro-1-(methanesulfonyl)heptane is an organic compound with the molecular formula C8H17ClO2S It is a derivative of heptane, where a chlorine atom and a methanesulfonyl group are attached to the first and second carbon atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-1-(methanesulfonyl)heptane can be synthesized through several methods. One common approach involves the reaction of heptane with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the methanesulfonyl chloride acting as an electrophile and the heptane as a nucleophile .

Industrial Production Methods

This process can be optimized for large-scale production by controlling reaction parameters such as temperature, pressure, and the concentration of reactants .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(methanesulfonyl)heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.

    Elimination: Strong bases such as potassium tert-butoxide in non-polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

    Substitution: Formation of alcohols, amines, or thiols.

    Elimination: Formation of alkenes.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of sulfides.

Scientific Research Applications

2-Chloro-1-(methanesulfonyl)heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(methanesulfonyl)heptane involves its reactivity as an electrophile. The chlorine atom and the methanesulfonyl group make the compound highly reactive towards nucleophiles. This reactivity allows it to participate in various substitution and elimination reactions, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-(methanesulfonyl)heptane is unique due to the presence of both the chlorine atom and the methanesulfonyl group, which confer distinct reactivity patterns. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar counterparts .

Properties

CAS No.

5799-69-9

Molecular Formula

C8H17ClO2S

Molecular Weight

212.74 g/mol

IUPAC Name

2-chloro-1-methylsulfonylheptane

InChI

InChI=1S/C8H17ClO2S/c1-3-4-5-6-8(9)7-12(2,10)11/h8H,3-7H2,1-2H3

InChI Key

XSJWBYPOHMYTFV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CS(=O)(=O)C)Cl

Origin of Product

United States

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